2-(3-Trifluoromethoxy-phenyl)-ethylamine hydrochloride
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Overview
Description
2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H11ClF3NO . It is a derivative of phenylethylamine, where the phenyl ring is substituted with a trifluoromethoxy group at the third position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethoxy)benzaldehyde.
Reduction: The benzaldehyde is reduced to 3-(trifluoromethoxy)benzyl alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The benzyl alcohol is then converted to 3-(trifluoromethoxy)benzyl bromide using hydrobromic acid.
Amination: The benzyl bromide undergoes nucleophilic substitution with ethylamine to form 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and neurotransmitter activity.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain.
Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, influencing mood and behavior.
Comparison with Similar Compounds
- 2-[2-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
- 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
Comparison:
- Structural Differences: The position of the trifluoromethoxy group on the phenyl ring varies among these compounds.
- Chemical Properties: These structural differences can lead to variations in reactivity and biological activity.
- Uniqueness: 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11ClF3NO |
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Molecular Weight |
241.64 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H |
InChI Key |
WJUFJWCYCBHFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCN.Cl |
Origin of Product |
United States |
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